Muracein A
説明
Muracein A is a naturally occurring muramyl peptide isolated from the fermentation products of Nocardia orientalis. Structurally, it comprises N-acetylmuramic acid linked to a pentapeptide chain containing alanine (×2), glutamate, serine, and diaminopropionic acid. This unique composition distinguishes it from smaller muramyl peptides, such as muramyl dipeptide (MDP), and contributes to its ACE inhibitory activity. Muracein A and its analogs (Muraceins B and C) were identified for their role in modulating blood pressure via ACE inhibition, a mechanism critical for regulating vascular tension and electrolyte balance . Additionally, muramyl peptides like Muracein A have been explored for their dual functionality in synthetic vaccine development and immunoregulation, though their primary mechanism remains ACE-centric .
特性
CAS番号 |
90965-60-9 |
|---|---|
分子式 |
C26H44N6O14 |
分子量 |
664.7 g/mol |
IUPAC名 |
(6R)-2-[[(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-4-carboxybutanoyl]amino]-6,7-diamino-7-oxoheptanoic acid |
InChI |
InChI=1S/C26H44N6O14/c1-10(29-23(39)11(2)45-20-18(30-12(3)34)26(44)46-16(9-33)19(20)36)22(38)32-15(25(42)43)7-8-17(35)31-14(24(40)41)6-4-5-13(27)21(28)37/h10-11,13-16,18-20,26,33,36,44H,4-9,27H2,1-3H3,(H2,28,37)(H,29,39)(H,30,34)(H,31,35)(H,32,38)(H,40,41)(H,42,43)/t10-,11?,13+,14?,15-,16+,18+,19+,20+,26-/m0/s1 |
InChIキー |
NZFXQRHFBLVEQA-GXOSTJLWSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)NC(CCC[C@H](C(=O)N)N)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
正規SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
同義語 |
muracein A |
製品の起源 |
United States |
類似化合物との比較
Structural Analogues: Muracein B and Muracein C
Muraceins A, B, and C share a common muramic acid backbone but differ in peptide composition and ratios (Table 1). While Muracein C’s structure has been fully characterized as a 1:2:1:1:1 ratio of muramic acid, alanine, glutamate, serine, and diaminopropionic acid , the exact configurations of Muraceins A and B remain less defined.
Table 1: Structural Comparison of Muracein A and Related Muramyl Peptides
Note: The precise ratio for Muracein A is inferred from related studies and requires further validation .
Table 2: Functional Comparison of Muracein A and Related Compounds
Mechanistic and Pharmacological Insights
- ACE Inhibition Mechanism: Muracein A’s diaminopropionic acid residue may enhance ionic interactions with ACE’s zinc-binding domain, a feature absent in MDP .
- Bioactivity Limitations: Challenges in chemical extraction (e.g., incomplete isolation of peptides from Nocardia matrices) may affect activity reproducibility, as noted in broader analytical studies .
- Therapeutic Potential: Muracein A’s dual ACE-immunomodulatory profile could offer synergistic benefits in inflammatory cardiovascular conditions, though clinical data remain sparse.
Q & A
Q. What experimental protocols are recommended for the initial isolation and purification of Muracein A from natural sources?
To ensure reproducibility, prioritize column chromatography (e.g., silica gel or HPLC) combined with spectroscopic characterization (NMR, MS) for structural validation. Include solvent optimization (e.g., methanol/water gradients) and purity thresholds (>95% by HPLC-UV). Always cross-reference spectral data with existing literature to confirm compound identity .
Q. How should researchers design dose-response experiments to evaluate Muracein A’s bioactivity in vitro?
Adopt a logarithmic dilution series (e.g., 0.1–100 μM) with triplicate measurements. Include positive/negative controls (e.g., DMSO for solubility) and validate assay robustness via Z’-factor calculations (>0.5). Use cell viability assays (MTT or resazurin) alongside target-specific readouts (e.g., enzyme inhibition kinetics) to distinguish cytotoxic vs. mechanistic effects .
Q. What analytical techniques are critical for characterizing Muracein A’s stability under varying storage conditions?
Perform accelerated stability studies using LC-MS to monitor degradation products. Test pH (4–9), temperature (4°C, 25°C, −80°C), and light exposure. Quantify half-life (t½) via first-order kinetics models. Report degradation thresholds (e.g., <10% loss after 6 months at −80°C) .
Advanced Research Questions
Q. How can contradictory bioactivity results for Muracein A across studies be systematically resolved?
- Step 1: Conduct meta-analysis of published IC50 values, noting assay variables (cell lines, incubation times).
- Step 2: Replicate divergent experiments under standardized conditions (e.g., ATCC-validated cells, serum-free media).
- Step 3: Apply statistical equivalence testing (TOST) to determine if discrepancies arise from methodological variance vs. true biological differences .
Table 1: Example Analysis of Bioactivity Discrepancies
| Study | Cell Line | IC50 (μM) | Assay Duration | Serum Content |
|---|---|---|---|---|
| A | HeLa | 12.3 ± 1.2 | 24h | 10% FBS |
| B | HEK293 | 45.6 ± 3.4 | 48h | 0% FBS |
Q. What strategies are effective for elucidating Muracein A’s mechanism of action when proteomic data is inconclusive?
- Multi-omics integration: Combine RNA-seq (transcriptomic changes) with SILAC-based proteomics to identify downstream pathways.
- Chemical proteomics: Use affinity chromatography with Muracein A-biotin conjugates to capture binding partners, validated by SPR or ITC for binding affinity (Kd) .
- CRISPR-Cas9 screening: Perform genome-wide knockout screens to pinpoint synthetic lethal genes, narrowing candidate targets .
Q. How should researchers address low yield in Muracein A synthesis to enable scalable in vivo studies?
- Route optimization: Compare semi-synthetic (e.g., precursor derivatization) vs. heterologous expression (e.g., yeast/Pichia).
- Process metrics: Calculate E-factor (kg waste/kg product) and space-time yield (mg/L/h). Pilot fed-batch fermentation to enhance titers .
Methodological Guidelines
- Data validation: For novel findings, include orthogonal assays (e.g., siRNA knockdown to confirm target engagement) and deposit raw data in repositories like ChEMBL or PubChem .
- Contradiction management: Apply Bradford Hill criteria (e.g., dose-response consistency, temporality) to assess causal relationships in conflicting datasets .
- Ethical reporting: Disclose all synthesis intermediates and by-products in supplementary materials to aid reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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